molecular formula C9H20O7P2 B14365842 Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate CAS No. 90304-57-7

Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate

Cat. No.: B14365842
CAS No.: 90304-57-7
M. Wt: 302.20 g/mol
InChI Key: LCCCYLLNNYSPDR-UHFFFAOYSA-N
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Description

Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate is an organophosphorus compound with the molecular formula C9H20O7P2. This compound is known for its unique structure, which includes both diethyl and dimethoxyphosphoryl groups attached to a prop-2-en-1-yl backbone. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production. For example, palladium-catalyzed cross-coupling reactions have been employed to achieve high yields in a short reaction time .

Chemical Reactions Analysis

Types of Reactions

Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Dimethyl phosphite
  • Triethyl phosphite

Uniqueness

Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its combination of diethyl and dimethoxyphosphoryl groups provides distinct reactivity compared to other similar compounds .

Properties

CAS No.

90304-57-7

Molecular Formula

C9H20O7P2

Molecular Weight

302.20 g/mol

IUPAC Name

3-diethoxyphosphorylprop-1-enyl dimethyl phosphate

InChI

InChI=1S/C9H20O7P2/c1-5-14-17(10,15-6-2)9-7-8-16-18(11,12-3)13-4/h7-8H,5-6,9H2,1-4H3

InChI Key

LCCCYLLNNYSPDR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC=COP(=O)(OC)OC)OCC

Origin of Product

United States

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